molecular formula C9H8ClFO3 B1390466 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid CAS No. 1000544-65-9

2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B1390466
CAS No.: 1000544-65-9
M. Wt: 218.61 g/mol
InChI Key: SGTDDWCLJYAKEL-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetic acid ( 1000544-65-9) is an aryl acetic acid derivative with the molecular formula C 9 H 8 ClFO 3 and a molecular weight of 218.61 g/mol . It is supplied with a typical purity of 97% . This compound is a key synthetic building block in medicinal chemistry research. Structural analogs of this phenylacetic acid class have been identified as potent scaffolds in the development of novel therapeutics, particularly against infectious diseases . For instance, recent studies on similar triazolopyridazine-based compounds with specific aryl acetic acid "tail" groups have shown remarkable efficacy against Cryptosporidium , a parasitic disease, with fluorine substitution on the aryl ring playing a critical role in enhancing potency . As a reagent, it serves as a crucial intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing biological activity and selectivity . Researchers value this compound for exploring new chemical spaces in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTDDWCLJYAKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetic acid is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a substituted phenyl ring with a chlorine atom, a fluorine atom, and a methoxy group, contributing to its unique biological interactions. The presence of these substituents can enhance the compound's lipophilicity and receptor binding affinity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown moderate to good activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating their potential effectiveness as antimicrobial agents:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that compounds with similar structural features may possess significant antibacterial properties, warranting further investigation into their mechanisms of action and therapeutic applications .

2. GSK-3β Inhibition

Inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β) is another area where related compounds have demonstrated potent activity. GSK-3β is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds structurally akin to this compound have been identified as dual inhibitors of GSK-3α and GSK-3β, with IC50 values in the nanomolar range:

CompoundIC50 (nM)
PF-367<2.5
Compound A<6
Compound B<10

These inhibitors exhibit strong binding affinity and selectivity towards GSK-3 isoforms, indicating their potential for therapeutic development in managing conditions like Alzheimer's disease .

3. Anti-inflammatory Effects

Preliminary research suggests that compounds similar to this compound may also exhibit anti-inflammatory properties by modulating pathways associated with inflammation and pain signaling.

Case Studies

A notable study investigated the effects of a related compound on neuroinflammation in animal models of Alzheimer's disease. The results indicated a significant reduction in inflammatory markers and improved cognitive function in treated subjects compared to controls, suggesting a promising avenue for further exploration .

Scientific Research Applications

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetic acid, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, agrochemicals, and materials science. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the acetic acid moiety enhance the compound's efficacy against inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agrochemicals

The compound's unique structure allows it to function as a herbicide and pesticide. Its effectiveness against specific plant pathogens has been documented.

Case Study: Herbicidal Activity

A field study conducted by agricultural scientists revealed that formulations containing this compound showed significant herbicidal activity against common weeds in cereal crops. The results indicated a reduction in weed biomass by over 70% compared to untreated controls .

Materials Science

In materials science, this compound has been explored for its potential use in synthesizing novel polymers and composites.

Case Study: Polymer Synthesis

A recent investigation highlighted the use of this compound in creating biodegradable polymers. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for environmentally friendly applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Phenylacetic Acid Derivatives

Compound Name Substituents (Position) Key Properties/Applications Reference
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (C₃), OMe (C₄) Melting point: 155–156°C; used in Combretastatin A-4 synthesis; forms R₂²(8) H-bonded dimers
2-(2-Fluoro-5-methoxyphenyl)acetic acid F (C₂), OMe (C₅) Commercial availability (Aaron Chemicals); potential intermediate for drug design
4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid Cl (C₃), F (C₅), OMe (C₄) (on pyridine) Herbicidal activity; synergistic with VLCFA inhibitors
2-Fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid F (C₂), NO₂ (C₅), OMe (C₃) Synthetic intermediate for fluorooxindoles; nitro group enhances reactivity

Electronic and Steric Effects

  • Substituent Positions : The chloro (electron-withdrawing) and methoxy (electron-donating) groups at C₃ and C₄, respectively, create electronic asymmetry in the phenyl ring. This contrasts with 2-(3-bromo-4-methoxyphenyl)acetic acid , where bromo’s stronger electron-withdrawing effect increases C–C–C bond angles (e.g., 121.5° at Br vs. 118.2° at OMe) .
  • Fluorine’s Role: The fluoro group at C₅ in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid .

Crystallographic Behavior

  • Hydrogen Bonding : Analogous compounds (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid ) form centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif). The dihedral angle between the phenyl ring and acetic acid group (78.15°) suggests steric hindrance from substituents, a feature likely shared by the target compound .

Q & A

Q. What are the established synthetic routes for 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A common approach involves halogenation and methoxylation of phenylacetic acid derivatives. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (as demonstrated for its brominated analog ) can be adapted by substituting bromine with chlorine/fluorine sources. Regioselectivity is controlled by electronic effects: electron-withdrawing groups (e.g., Cl, F) direct substitution to meta/para positions. Optimization requires adjusting stoichiometry (e.g., 1:1 molar ratio of substrate to halogen) and reaction time (e.g., 60–90 minutes at room temperature). Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Melting Point Analysis : Compare observed values with literature data (if available).
  • NMR Spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents.
  • X-ray Crystallography : Resolve dihedral angles between the acetic acid moiety and aromatic ring (e.g., ~78° in brominated analogs ), which influence molecular packing and hydrogen bonding (e.g., centrosymmetric R_2$$^2(8) dimers).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid).
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Refer to SDS guidelines for chlorinated/fluorinated compounds, which emphasize avoiding release into waterways .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OMe) influence the compound’s reactivity in downstream applications?

  • Methodological Answer : Substituents modulate electrophilic aromatic substitution (EAS) reactivity:
  • Electron-withdrawing Cl/F : Deactivate the ring, directing further substitution to less hindered positions.
  • Electron-donating OMe : Activates adjacent positions but may sterically hinder reactions.
    Experimental Design : Perform DFT calculations to map electrostatic potential surfaces. Validate via competitive coupling reactions (e.g., Suzuki-Miyaura) to compare yields at different positions .

Q. What strategies resolve contradictions in reported spectral data or physical properties (e.g., melting points)?

  • Methodological Answer :
  • Reproducibility Checks : Synthesize the compound using multiple routes (e.g., Perkin condensation vs. halogenation) and compare outputs.
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to detect impurities or tautomeric forms. For crystalline samples, compare unit cell parameters with single-crystal XRD data from analogs .

Q. How can this compound serve as a precursor for bioactive molecules (e.g., anticancer agents)?

  • Methodological Answer :
  • Functionalization : Convert the acetic acid moiety to amides or esters for improved bioavailability. For example, coupling with aryl amines via EDCI/HOBt chemistry.
  • Biological Testing : Use in vitro assays (e.g., tubulin polymerization inhibition, as seen in Combretastatin A-4 analogs ). Optimize IC50_{50} values by modifying substituent patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Reactant of Route 2
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2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.